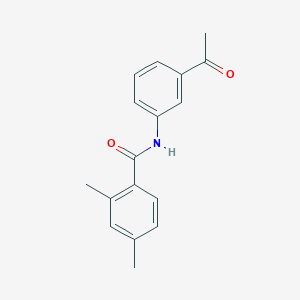

N-(3-acetylphenyl)-2,4-dimethylbenzamide

描述

N-(3-Acetylphenyl)-2,4-dimethylbenzamide is a benzamide derivative characterized by a 3-acetylphenyl group attached to a 2,4-dimethyl-substituted benzamide core. Benzamides are widely explored for their bioactivity, including anticonvulsant, enzyme inhibitory, and flavor-enhancing properties, depending on substituent patterns . The acetyl group at the 3-position of the phenyl ring may influence electronic properties and hydrogen-bonding capacity, while the 2,4-dimethyl groups on the benzamide could modulate steric effects and metabolic stability.

属性

IUPAC Name |

N-(3-acetylphenyl)-2,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-11-7-8-16(12(2)9-11)17(20)18-15-6-4-5-14(10-15)13(3)19/h4-10H,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXBEPFWSKDMLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2,4-dimethylbenzamide typically involves the reaction of 3-acetylphenylamine with 2,4-dimethylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

[ \text{3-acetylphenylamine} + \text{2,4-dimethylbenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

化学反应分析

Types of Reactions

N-(3-acetylphenyl)-2,4-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).

Major Products

Oxidation: The major product is 3-(carboxyphenyl)-2,4-dimethylbenzamide.

Reduction: The major product is 3-(hydroxyphenyl)-2,4-dimethylbenzamide.

Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

科学研究应用

N-(3-acetylphenyl)-2,4-dimethylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of N-(3-acetylphenyl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets. The acetyl and benzamide groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Structural and Functional Analogues

The following table summarizes key comparisons with structurally related benzamide derivatives:

Key Structural and Metabolic Insights

- Substituent Position Effects: 2,4-Dimethyl vs. 2,6-Dimethyl: In D2916 (2,6-dimethyl), oxidation occurs at the aryl methyl groups, whereas in the target compound (2,4-dimethyl), steric hindrance may alter metabolic pathways. Females metabolize D2916 to a brain-penetrant active metabolite, suggesting positional effects influence sex-dependent pharmacokinetics .

- Biological Activity Correlations: Anticonvulsant vs. Umami Activity: D2916’s isoxazole ring and methyl groups confer anticonvulsant properties, while S9229’s branched alkyl chain optimizes umami receptor activation. This illustrates how minor structural changes redirect bioactivity . Enzyme Inhibition: HDAC inhibitors with dimethylbenzamide moieties (e.g., ) suggest the target compound could be tailored for epigenetic modulation by modifying substituents .

常见问题

Q. What are the standard synthetic routes for preparing N-(3-acetylphenyl)-2,4-dimethylbenzamide, and what reaction conditions optimize yield?

The synthesis typically involves a two-step approach:

Acetylation : Reacting 3-aminophenol with acetic anhydride to introduce the acetyl group.

Amidation : Coupling the acetylated intermediate with 2,4-dimethylbenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the amide bond .

Optimization : Yield improvements are achieved by controlling reaction temperature (0–5°C during amidation to minimize side reactions) and using stoichiometric excess (1.2 equivalents) of 2,4-dimethylbenzoyl chloride .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirms molecular structure via proton and carbon shifts (e.g., acetyl group at ~2.5 ppm in H NMR).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 296.15).

- HPLC : Assesses purity (>98% purity threshold for pharmacological studies) .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

this compound is stable at neutral pH and room temperature but undergoes hydrolysis in acidic/basic conditions. Methodological precautions :

- Store at 4°C in anhydrous solvents (e.g., DMSO).

- Avoid prolonged exposure to light or humidity to prevent degradation .

Q. What are the primary solubility profiles of this compound, and how do they influence formulation in biological assays?

- Solubility : Low aqueous solubility (<0.1 mg/mL) but soluble in DMSO, ethanol, and dimethylformamide.

- Formulation : For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (<1% DMSO final concentration) to maintain cell viability .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the compound’s biological activity and receptor binding?

- Electron-donating groups (e.g., methyl groups) enhance lipophilicity and membrane permeability, while electron-withdrawing groups (e.g., halogens) improve binding affinity to targets like serotonin receptors.

- SAR Studies : Replace the 2,4-dimethyl groups with nitro or chloro substituents to evaluate changes in 5-HT2A receptor inhibition efficacy .

Q. What methodologies are employed to optimize the compound’s pharmacokinetic properties for in vivo studies?

- Microsomal Stability Assays : Use liver microsomes to assess metabolic half-life (t) and identify vulnerable sites (e.g., acetyl group oxidation).

- LogP Optimization : Introduce polar groups (e.g., hydroxyl) via derivatization to reduce LogP from ~3.5 to <2.5, improving aqueous solubility .

Q. How can researchers address challenges in detecting low-abundance metabolites or impurities during analysis?

- LC-MS/MS : Use high-resolution mass spectrometry with collision-induced dissociation (CID) to fragment and identify trace metabolites.

- Forced Degradation Studies : Expose the compound to heat, light, and oxidative stress (HO) to characterize degradation pathways and validate analytical methods .

Q. What in silico strategies predict the compound’s interaction with biological targets, and how are these validated experimentally?

- Molecular Docking : Use AutoDock Vina to model binding poses with 5-HT2A receptors (PDB ID: 6WGT). Prioritize poses with hydrogen bonds to Ser159 and hydrophobic interactions with Phe234.

- Validation : Perform competitive binding assays (e.g., H-ketanserin displacement) to correlate docking scores with IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。